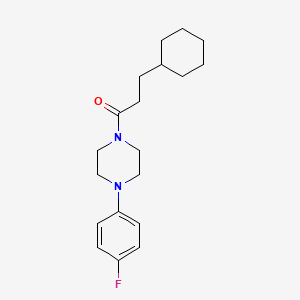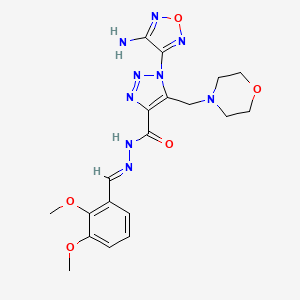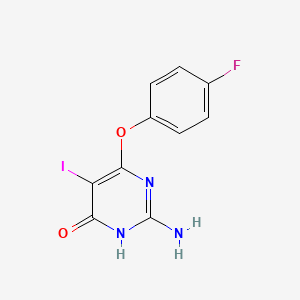
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DIF-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood. However, it has been proposed that N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may act through the inhibition of various signaling pathways, including the Wnt and NF-kB pathways. Additionally, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis. In Alzheimer's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to reduce the levels of beta-amyloid plaques and improve cognitive function in animal models. In Parkinson's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a broad spectrum of anti-cancer activity, making it a potentially useful therapeutic agent for various types of cancer. However, one limitation of using N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of research is the identification of the exact mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, which may provide insights into its therapeutic potential. Additionally, further studies are needed to investigate the potential use of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in combination with other anti-cancer agents to enhance its efficacy. Finally, more research is needed to explore the potential use of N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound that has shown promising therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic applications and identify new directions for its study.
Synthesemethoden
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzaldehyde with indole-3-acetic acid, followed by a reduction and acetylation step. The final product is obtained as a white solid with a melting point of 128-130°C.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. In Alzheimer's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, N-(2,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-17(14(2)9-13)20-19(23)11-21-10-15(12-22)16-5-3-4-6-18(16)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYRFVQBRYUFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)




![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5738655.png)

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5738718.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)